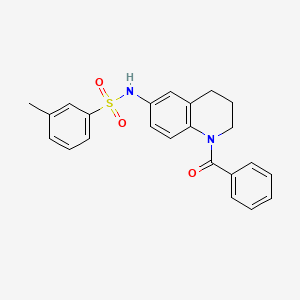

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-12-13-22-19(16-20)10-6-14-25(22)23(26)18-8-3-2-4-9-18/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMCETTZVOKPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Alkylated sulfonamide derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three classes: tetrahydroquinoline derivatives, sulfonamide-containing molecules, and benzoyl-substituted heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide vs.

Benzoyl Substitution: The 1-benzoyl group in the tetrahydroquinoline core distinguishes it from simpler THQ derivatives (e.g., Tariquidar’s naphthoyl group), possibly altering pharmacokinetics (e.g., metabolic stability).

Methyl Substitution: The 3-methylbenzenesulfonamide moiety could reduce solubility (higher LogP vs. non-methylated sulfonamides), a trade-off for membrane permeability.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition that includes a benzoyl group and a tetrahydroquinoline moiety, which are known to influence its interaction with biological targets. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Mechanisms of Biological Activity

Research indicates that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide interacts with specific molecular targets within biological systems. Its activity is largely attributed to the presence of the benzoyl and sulfonamide groups, which enable the compound to inhibit enzyme activities and interfere with cellular signaling pathways.

Enzyme Inhibition

The compound has been shown to exhibit significant inhibitory effects on various enzymes. For instance, studies have demonstrated its ability to inhibit carbonic anhydrase and other related enzymes involved in metabolic processes. This inhibition can lead to alterations in cellular pH regulation and metabolic pathways.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. For example, in vitro assays have shown that it possesses cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives of tetrahydroquinoline compounds have been reported to be lower than that of Doxorubicin, a standard chemotherapeutic agent:

| Compound Name | IC50 (µg/mL) | Reference |

|---|---|---|

| Doxorubicin | 37.5 | |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide | 12 - 25 |

This suggests that modifications in the structure can enhance the compound's efficacy against cancer cells.

Antimicrobial Activity

In addition to its antitumor properties, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide exhibits antimicrobial activity. Studies indicate that it can effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on novel tetrahydroquinoline derivatives found that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide exhibited significant antitumor activity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that structural modifications could lead to enhanced potency compared to traditional chemotherapeutics .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers utilized surface plasmon resonance techniques to assess the binding affinity of this compound with target enzymes. The findings revealed a strong interaction with carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .

Q & A

Q. Key Characterization Data :

- NMR : δ 7.11–7.03 (m, aromatic protons), 3.20–3.11 (m, CH₂ groups in tetrahydroquinoline) .

- HRMS : Confirmation of molecular ion ([M+H]⁺) with <2 ppm error .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic, benzoyl, and sulfonamide groups) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1330 cm⁻¹, C=O at ~1650 cm⁻¹) .

- HPLC/LC-MS : Validates purity (>95%) and monitors reaction progress .

Advanced Tip : For stereochemical analysis, use chiral SFC (supercritical fluid chromatography) with columns like Chiralpak AD-H (50% isopropyl alcohol/CO₂) to resolve enantiomers (e.g., 99.86% ee in ) .

Advanced: How can reaction conditions be optimized to improve yields and reduce side products?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reductions; adjust H₂ pressure (1–3 atm) to minimize over-reduction .

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent sulfonic acid byproducts .

- Solvent Optimization : Use polar aprotic solvents (DMF, DCM) for coupling reactions to enhance solubility and reaction kinetics .

Data Insight : In , yields improved from 43.7% to 72.9% by switching from direct precipitation to flash chromatography .

Advanced: How is stereochemical integrity maintained during synthesis, and how are enantiomers resolved?

Methodological Answer:

- Chiral Auxiliaries : Use homoproline-derived intermediates to enforce stereochemistry during cyclization (e.g., Scheme 3 in ) .

- Preparative SFC : Employ Chiralpak AD-H columns with CO₂/IPA/DEA mobile phases to separate enantiomers (RT = 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) .

- Optical Rotation : Confirm enantiopurity via [α]²⁵₅₈₉ measurements (e.g., −18.0° for (S)-enantiomer in ) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .

- SAR Studies : Modify substituents (e.g., benzoyl vs. thiophene) to correlate structure with activity .

Data Insight : In , sulfonamide derivatives showed IC₅₀ values <10 µM in anti-inflammatory assays .

Advanced: How can contradictory data in biological or structural studies be resolved?

Methodological Answer:

- Triangulation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography + NMR for structure confirmation) .

- Systematic Review : Analyze literature for methodological inconsistencies (e.g., solvent effects on assay results) .

- Computational Modeling : Dock the compound into target protein active sites to explain anomalous activity data .

Case Study : In , absolute stereochemistry was confirmed via independent synthesis after initial SFC data ambiguity .

Basic: How should theoretical frameworks guide experimental design?

Methodological Answer:

- Hypothesis-Driven Design : Align synthesis and assays with target engagement hypotheses (e.g., sulfonamide’s role in H-bonding) .

- Iterative Refinement : Use preliminary data (e.g., low yields) to revise reaction mechanisms or solvent systems .

Advanced Application : Integrate DFT calculations to predict regioselectivity in sulfonylation reactions .

Advanced: What strategies mitigate impurities in final products?

Methodological Answer:

- Byproduct Trapping : Add scavengers (e.g., polymer-bound amines) during coupling to sequester unreacted sulfonyl chlorides .

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to isolate trace impurities (<0.5%) .

- Crystallization Screening : Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity .

Basic: How is X-ray crystallography applied to confirm structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets .

- Refinement : SHELXL for structure solution; validate with R-factor (<0.05) and electron density maps .

Case Study : In , SHELX resolved twinning in tetrahydroquinoline derivatives via HKLF5 refinement .

Advanced: How can data validity be ensured in pharmacological studies?

Methodological Answer:

- Blind Testing : Conduct assays in triplicate with blinded samples to reduce bias .

- Negative Controls : Include untargeted cell lines or enzyme isoforms to confirm selectivity .

- Method Transparency : Publish raw NMR/FACS data in repositories for peer validation .

Cross-Disciplinary: How can qualitative research methods enhance pharmacological studies?

Methodological Answer:

- Ethnographic Approaches : Interview researchers to identify biases in assay design .

- Comparative Analysis : Benchmark synthetic routes across labs to identify best practices .

Example : highlights systematic reviews to reconcile conflicting bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.